![molecular formula C20H30N6O8 B1384000 Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester CAS No. 1798824-06-2](/img/structure/B1384000.png)
Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester
Overview
Description
Scientific Research Applications
Drug Development and Antibacterial Agents
The structure of Methyl 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]benzoate suggests potential utility in drug development, particularly as a scaffold for creating new antibacterial agents. The azido groups could be used in click chemistry to attach various pharmacophores, which are molecules that bind to a biological macromolecule and have a biological effect, potentially leading to the discovery of novel antibiotics .
Mechanism of Action
The mechanism of action of this compound is not specified as it is likely dependent on the context of the research it is being used for.
properties
IUPAC Name |
methyl 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O8/c1-28-20(27)17-14-18(33-12-10-31-8-6-29-4-2-23-25-21)16-19(15-17)34-13-11-32-9-7-30-5-3-24-26-22/h14-16H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHQTKPSQTWDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCCOCCOCCN=[N+]=[N-])OCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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